Bienvenue dans la boutique en ligne BenchChem!

Quinine bisulfate heptahydrate

Pharmaceutical formulation Dose conversion Quinine salt equivalence

Quinine bisulfate heptahydrate (CAS 6183-68-2) is the hydrogen sulfate salt of the cinchona alkaloid quinine, crystallized with seven water molecules per formula unit (C₂₀H₂₄N₂O₂·H₂SO₄·7H₂O; MW ≈. As established in a foundational monograph, the non-hydrated bisulfate salt, originally registered as CAS 549-56-4 and now monographed as the heptahydrate in the British Pharmacopoeia 2025 , provides a pharmacopoeial assurance of identity and purity.

Molecular Formula C20H40N2O13S
Molecular Weight 548.6
CAS No. 6183-68-2
Cat. No. B3029307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine bisulfate heptahydrate
CAS6183-68-2
Molecular FormulaC20H40N2O13S
Molecular Weight548.6
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O
InChIInChI=1S/C20H24N2O2.H2O4S.7H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);7*1H2/t13-,14-,19-,20+;;;;;;;;/m0......../s1
InChIKeyMMZACAMEMISONC-RYXXBYBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinine Bisulfate Heptahydrate (CAS 6183-68-2): A Differentiated Quinine Salt for Dose-Critical and Solubility-Sensitive Pharmaceutical Formulations


Quinine bisulfate heptahydrate (CAS 6183-68-2) is the hydrogen sulfate salt of the cinchona alkaloid quinine, crystallized with seven water molecules per formula unit (C₂₀H₂₄N₂O₂·H₂SO₄·7H₂O; MW ≈ 549) [1]. As established in a foundational monograph, the non-hydrated bisulfate salt, originally registered as CAS 549-56-4 [2] and now monographed as the heptahydrate in the British Pharmacopoeia 2025 [3], provides a pharmacopoeial assurance of identity and purity. The heptahydrate crystallization not only defines the precise hydration state but also directly influences the salt's physical and chemical behavior, distinguishing it from other quinine salts such as the sulfate (dihydrate; MW ≈ 783) and hydrochloride (dihydrate; MW ≈ 397) [REFS-1, REFS-4]. A comprehensive understanding of these differences is fundamental to informed procurement, formulation design, and reliable analytical method transfer in pharmaceutical and research settings.

Why Simple Salt Substitution of Quinine Bisulfate Heptahydrate Can Alter Dose Accuracy, Release Kinetics, and pH-Dependent Formulation Behavior


Treating quinine salts as interchangeable is a procurement error with direct consequences for formulation accuracy and therapeutic predictability. Albeit the quinine cation itself is the pharmacologically active moiety, the counterion and hydration state critically determine the percentage of quinine base per unit mass. This directly governs the amount of salt needed to deliver a specific base dose, impacting tablet weight, blend uniformity, and manufacturing cost [1]. The same counterion influences aqueous solubility, which in turn modulates in vitro dissolution and has been demonstrated to create a rank-order difference in in vivo release and appearance rates among quinine salts [2]. Furthermore, the pH of a salt solution is not a trivial property; it dictates microenvironmental pH in solid dosage forms, influencing both the chemical stability of the active ingredient and its compatibility with pH-sensitive excipients [3]. For laboratories, controlled hydration is fundamental: the heptahydrate form, while freely soluble, is known to effloresce in dry air, and its solution stability is distinct, being unsuitable for heat sterilization [4]. The quantitative evidence below moves these from general observations to concrete, procurement-actionable differentiators.

Quinine Bisulfate Heptahydrate Procurement Evidence: Head-to-Head Quantitative Differentiators Versus Hydrochloride, Dihydrochloride, and Sulfate Salts


Quinine Base Content per Gram of Salt: Quinine Bisulfate Heptahydrate (~59.2%) vs. Hydrochloride, Dihydrochloride (82.0%), and Sulfate (82.6%)

When formulating quinine dosage forms, the mass of salt required to deliver a given quantity of pharmacologically active quinine base is not constant across salt forms. The World Health Organization specifies that quinine bisulfate heptahydrate contains approximately 59.2% quinine base by weight, with an anhydrous quinine equivalence of 100 mg base ≈ 169 mg of quinine bisulfate [REFS-1, REFS-2]. In stark contrast, the hydrochloride, dihydrochloride, and sulfate salts contain 82.0–82.6% base [1]. This means that a formulation targeting, for example, 300 mg of quinine base requires 507 mg of quinine bisulfate heptahydrate, but only 363 mg of quinine hydrochloride. The difference — roughly 144 mg of additional salt mass per dose — has immediate consequences for tablet compression, capsule fill, blend uniformity, and overall excipient loading in the formulation.

Pharmaceutical formulation Dose conversion Quinine salt equivalence

In Vivo Release Rank Order from Plain Tablets: Quinine Bisulfate (Faster) vs. Quinine Sulfate (Slower) — Demonstration of Salt-Dependent Bioavailability

The rate at which quinine appears in the systemic circulation after an oral tablet dose is not identical for all salts. In a controlled in vivo availability study comparing plain tablets, Garnham and colleagues demonstrated a consistent rank order of release: dihydrochloride > bisulfate > sulfate [1]. While this study did not report individual Cmax or AUC values for each salt in isolation, the rank order directly proves that the sulfate salt (the most commonly prescribed form globally and the default reference) exhibits delayed release and correspondingly lower early availability compared to the bisulfate [1]. For therapeutic scenarios where achieving the target plasma concentration range of 8–15 mg/L within the 1–3 hour window is critical [2], the bisulfate's faster appearance profile provides a quantifiable kinetic advantage over the sulfate, independent of the base dose administered.

Oral bioavailability In vivo release rate Quinine salt pharmacokinetics

Thermodynamic Aqueous Solubility at 25 °C: Quinine Bisulfate (10.8 g/L) vs. Quinine Sulfate (~1.2 g/L) — A ~9-Fold Solubility Advantage

Aqueous solubility is a first-principles determinant of dissolution rate, oral bioavailability risk, and the feasibility of liquid dosage forms. The thermodynamic solubility of quinine bisulfate heptahydrate in water at 25 °C is reported as 10.8 g/L [1]. In contrast, the aqueous solubility of quinine sulfate is documented in the Merck Index as approximately one part in 820 parts water, equivalent to roughly 1.2 g/L [2]. This represents a nearly nine-fold (9×) solubility advantage for the bisulfate over the sulfate at 25 °C. The practical consequence is reflected in the Biopharmaceutics Classification System (BCS) of quinine sulfate, which is described as having borderline solubility characteristics attributed to its limited aqueous solubility [2]. The bisulfate, with its BCS Class 1 designation and LogP of -2.22, is well-positioned in the high-solubility, high-permeability quadrant, reducing the risk of dissolution-rate-limited absorption and enabling simpler formulation approaches including oral solutions and extemporaneous compounding.

Aqueous solubility BCS classification Formulation design

pH of 2% Aqueous Solution: Quinine Bisulfate (pH 2.4) vs. Hydrochloride (pH 6.1) — A 3.7-pH-Unit Differential Governing Microenvironment Acidity and Excipient Compatibility

The pH of a salt solution governs the local chemical environment in solid and liquid formulations, directly affecting API stability, excipient compatibility (e.g., lactose-Maillard reactions, enteric coating integrity), and injection-site tolerability. A classic comparative study measured a 2% solution of quinine bisulfate at pH 2.4, while a 2% solution of quinine hydrochloride was measured at pH 6.1 [1]. The dihydrochloride solution was intermediate at pH 2.6 [1]. The bisulfate solution's pH of 2.4 falls squarely within the gastric pH range but is markedly more acidic than the near-neutral pH of the hydrochloride. This 3.7-pH-unit gap means that substituting hydrochloride for bisulfate would significantly alter the microenvironmental pH within a tablet matrix, potentially affecting the degradation kinetics of acid-labile excipients, the dissolution profile of pH-dependent coatings, and the ionization state of the API at the diffusion boundary layer during dissolution.

Solution pH Excipient compatibility Chemical stability Formulation pH

Fluorescence Quantum Yield as a Spectroscopic Standard: Agreement Between Quinine Bisulfate and Quinine Sulfate (≤2.2% Relative Difference) — Ensuring Analytical Continuity in Method Transfer

Quinine salts serve as primary fluorescence quantum yield standards in analytical chemistry, and the interchangeability of bisulfate and sulfate preparations is critical for reproducible method transfer and instrument qualification. A multicomparator study by Melhuish examined solid samples of quinine sulfate and quinine bisulfate obtained from multiple commercial sources. The fluorescence quantum yields of solid quinine sulfate or bisulfate showed agreement to within a relative difference of just 2.2% [1]. Critically, light absorptivity and fluorescence excitation spectra of quinine bisulfate prepared from six independent sources of hydrated quinine sulfate were in satisfactory agreement with each other [1]. However, the study also revealed that one commercial solution of quinine sulfate was 20% low in quantum yield, underscoring the importance of using solid, well-characterized material from defined hydration states [1]. An independent measurement of chromatographically homogeneous quinine bisulfate confirmed that its quantum yield is independent of excitation wave number within ±5% over the range 2.57 μm⁻¹ to 5.0 μm⁻¹ [2].

Fluorescence standard Quantum yield Analytical chemistry Method validation

Pharmacopoeial Specification and Monograph Maturity: Quinine Bisulfate Heptahydrate (BP Monograph ≥98.5% Assay, Since 1932) vs. Non-Monographed Salt Forms — Ensuring Regulatory-Grade Procurement Certainty

The existence of a harmonized pharmacopoeial monograph provides buyers with enforceable quality specifications that define acceptable purity limits, impurity profiles, and test methodologies. Quinine bisulfate has been monographed in the British Pharmacopoeia continuously since 1932 [1], and the current BP 2025 monograph specifies an assay range of 98.5% to 101.5% of alkaloid hydrogen sulfates calculated on the anhydrous basis [2]. The monograph defines identity by the specific heptahydrate stoichiometry, (8S,9R)-6′-methoxycinchonan-9-ol hydrogen sulfate heptahydrate, a level of precision that non-pharmacopoeial quinine salt forms may lack [2]. The monograph further mandates chromatographic purity limits determined by HPLC: dihydroquinine ≤10.0%, any impurity eluting before quinine ≤5.0%, and any other single impurity ≤2.5% [3]. Additionally, quinine bisulfate tablets are monographed in the International Pharmacopoeia (adopted by the 44th WHO Expert Committee), providing an internationally recognized quality framework [4]. A buyer seeking a pharmacopoeially defined starting material with transparent, auditable quality attributes thus has a clear rationale to specify quinine bisulfate heptahydrate BP-grade over a less rigorously defined alternative.

Pharmacopoeial monograph Quality specification Regulatory compliance GMP procurement

Precision Application Scenarios for Quinine Bisulfate Heptahydrate Grounded in Quantitative Comparative Evidence


Dose-Critical Oral Solid Dosage Form Development Requiring Explicit Base-Content Control

When developing a quinine-containing tablet or capsule intended for a regulatory market where the labeled dose is expressed in terms of quinine base, the formulator must account for the 59.2% base content of quinine bisulfate heptahydrate versus the 82.0–82.6% base content of hydrochloride or sulfate salts . The ~38% additional salt mass required to deliver the same base dose directly affects tablet weight, compressibility, and excipient-to-drug ratio. Selecting bisulfate heptahydrate is strategically advantageous when the target product profile demands a larger tablet mass for improved content uniformity or when the formulation relies on direct compression where higher drug loading can compromise flow and compactability. The established BP 2025 monograph specification (98.5–101.5% assay on anhydrous basis) provides the regulatory-quality framework for this development pathway .

Aqueous Oral Solution and Extemporaneous Compounding Exploiting the 9-Fold Solubility Advantage Over Quinine Sulfate

For liquid formulations — including pediatric oral solutions, tonic water flavoring bases, and extemporaneous pharmacy compounding — quinine bisulfate heptahydrate's thermodynamic aqueous solubility of 10.8 g/L at 25 °C represents a decisive advantage over quinine sulfate's approximately 1.2 g/L . This solubility differential enables the preparation of concentrated stock solutions without recourse to co-solvents or complex solubilization techniques. The freely soluble designation in the BP 2025 monograph and BCS Class 1 classification confirm that dissolution rate will not be the rate-limiting step for oral absorption, simplifying the regulatory path for oral solution products . However, the user must account for the acidic pH of the bisulfate solution (pH 2.4 at 2%) when selecting packaging materials and specifying storage conditions, and note that the solution is unsuitable for heat sterilization .

Fluorescence Spectroscopy Standard Preparation for Instrument Qualification and Cross- Laboratory Method Transfer

In analytical laboratories requiring a certified fluorescence quantum yield standard, quinine bisulfate heptahydrate solid offers a peer-reviewed, quantitatively validated option. The ≤2.2% relative quantum yield difference between solid bisulfate and sulfate preparations means that either salt can be deployed without recalibrating established standard operating procedures, provided that solid, hydrated material of known provenance is used. The independent confirmation that chromatographically homogeneous quinine bisulfate exhibits excitation-wavelength-independent quantum yield within ±5% between 2.57 and 5.0 μm⁻¹ (~390–250 nm) further supports its use across UV and visible excitation ranges. Laboratories should procure BP-grade bisulfate heptahydrate rather than pre-prepared commercial solutions, as the latter have been documented to be up to 20% low in quantum yield . The defined assay specification (≥98.5%) and HPLC impurity limits in the BP monograph provide traceable quality assurance for ISO 17025-accredited facilities.

Formulation Screening Where Microenvironmental pH Dictates API-Excipient Compatibility and Dissolution Stability

When screening quinine salts for a solid oral dosage form, the selection between bisulfate and hydrochloride pivots not only on solubility but critically on solution pH. The bisulfate's 2% solution pH of 2.4 versus the hydrochloride's pH of 6.1 represents a 3.7-unit difference that fundamentally alters the compatibility landscape. The bisulfate's acidic milieu is inherently compatible with acid-stable fillers (e.g., microcrystalline cellulose, dibasic calcium phosphate) and may actively suppress Maillard browning reactions between reducing sugars and the secondary amine of quinine, reactions that are promoted at neutral pH. Conversely, the bisulfate's low pH demands enteric coating strategies if gastro-resistance is required and precludes direct use with acid-labile actives in fixed-dose combinations. The dihydrochloride salt, at pH 2.6, offers a similar acidity but without the controlled hydration state of the bisulfate heptahydrate . The BP monograph's explicit recognition of the heptahydrate form and its efflorescent character in dry air further dictates that formulators must control packaging humidity to maintain the defined stoichiometry throughout shelf life.

Quote Request

Request a Quote for Quinine bisulfate heptahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.